

protocol for nucleophilic aromatic substitution on 6-bromo-5-methylpyridine-2-carbonitrile

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Compound of Interest

Compound Name: 6-Bromo-5-methylpyridine-2-carbonitrile

Cat. No.: B1288985

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An Application Note and Protocol for Nucleophilic Aromatic Substitution on **6-bromo-5-methylpyridine-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (S_NAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic and heteroaromatic rings. Pyridine rings, being inherently electron-deficient, are particularly well-suited for S_NAr, especially when activated by electron-withdrawing groups (EWGs) and possessing a good leaving group.^{[1][2]} The substrate, **6-bromo-5-methylpyridine-2-carbonitrile**, is an ideal candidate for this transformation. The potent electron-withdrawing nitrile (-CN) group at the 2-position significantly activates the ring towards nucleophilic attack, primarily at the 6-position, facilitating the displacement of the bromide leaving group.

This document provides a detailed protocol for a representative S_NAr reaction on **6-bromo-5-methylpyridine-2-carbonitrile** using morpholine as the nucleophile. This reaction is broadly applicable for introducing nitrogen-based nucleophiles, a common strategy in the synthesis of biologically active compounds. The principles and conditions described can be adapted for other nucleophiles, such as alkoxides, thiolates, and other amines.^{[3][4][5]}

Reaction Scheme

The general scheme involves the displacement of the bromide from the C6 position of the pyridine ring by a nucleophile. In this example, morpholine attacks the activated ring to form the corresponding 6-(morpholin-4-yl)-5-methylpyridine-2-carbonitrile.

*Figure 1: Nucleophilic aromatic substitution of **6-bromo-5-methylpyridine-2-carbonitrile** with morpholine.*

Experimental Protocol

This protocol details the procedure for the S_NAr reaction between **6-bromo-5-methylpyridine-2-carbonitrile** and morpholine.

Materials and Reagents:

- **6-bromo-5-methylpyridine-2-carbonitrile**
- Morpholine
- Potassium Carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc), ACS grade
- Deionized Water (H₂O)
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography mobile phase

Equipment:

- Round-bottom flask with stir bar

- Reflux condenser and heating mantle
- Nitrogen or Argon gas inlet
- Thermometer or temperature controller
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add **6-bromo-5-methylpyridine-2-carbonitrile** (1.0 eq).
- **Reagent Addition:** Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
- Begin stirring the mixture. Add morpholine (1.5 eq) to the flask via syringe.
- **Reaction Conditions:** Heat the reaction mixture to 80-90 °C using a heating mantle.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing deionized water.
 - Extract the aqueous layer three times with ethyl acetate.

- Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 6-(morpholin-4-yl)-5-methylpyridine-2-carbonitrile.

Data Presentation

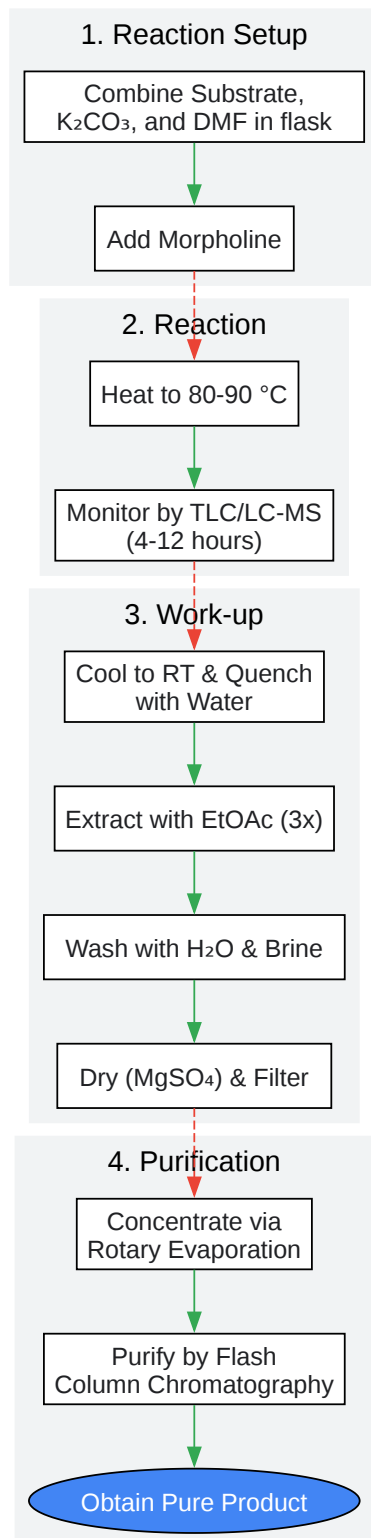
The following table summarizes the quantitative data for the described protocol based on a 1.0 mmol scale.

Reagent	Formula	MW (g/mol)	Equivalents	Amount (mg)	Amount (mmol)	Volume (mL)
6-bromo-5-methylpyridine-2-carbonitrile	C ₇ H ₅ BrN ₂	197.03	1.0	197	1.0	-
Morpholine	C ₄ H ₉ NO	87.12	1.5	131	1.5	0.13
Potassium Carbonate	K ₂ CO ₃	138.21	2.0	276	2.0	-
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	-	-	-	5.0

Visualizations

Experimental Workflow Diagram

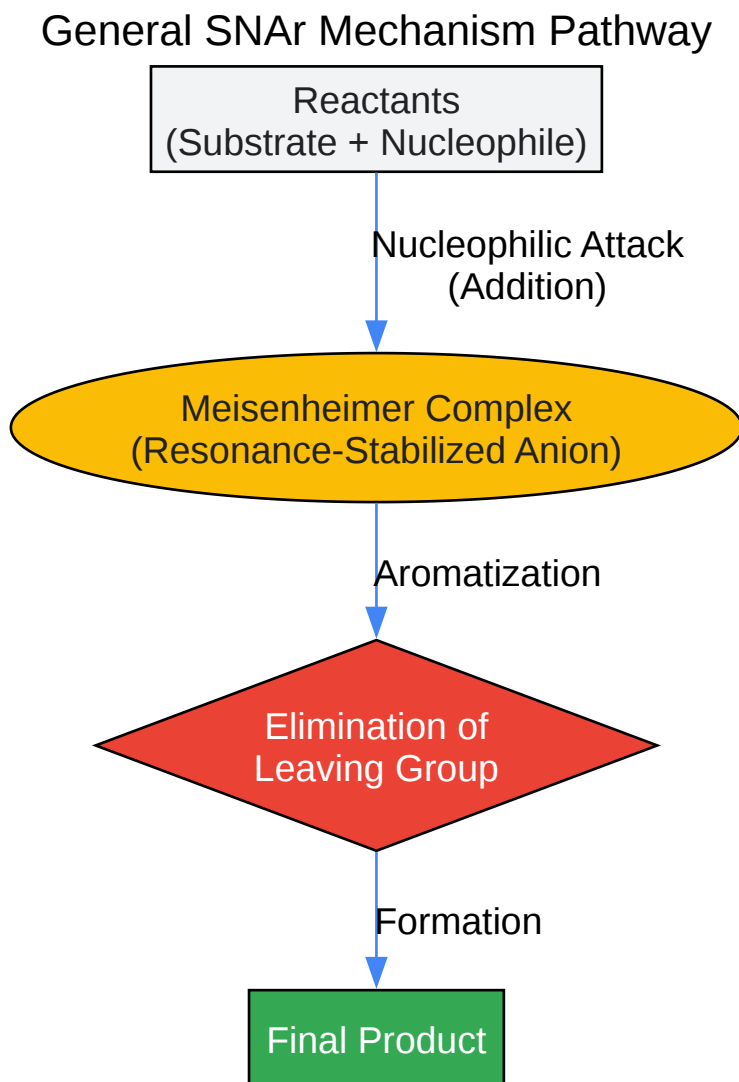
Experimental Workflow for SNAr



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Caption: A flowchart illustrating the key steps of the SNAr protocol.

SNAr Mechanism Pathway



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Caption: The two-step addition-elimination mechanism of SNAr reactions.

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